molecular formula C11H16Br3N B1619198 Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide CAS No. 28507-28-0

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide

Cat. No.: B1619198
CAS No.: 28507-28-0
M. Wt: 401.96 g/mol
InChI Key: TVLYNLNJLUKKAK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature

The compound is systematically named benzyl-bis(2-bromoethyl)azanium;bromide . This designation reflects its quaternary ammonium structure, where the nitrogen atom is bonded to a benzyl group and two 2-bromoethyl chains, accompanied by a bromide ion as the counterion.

Structural Features

  • Core Structure : A benzyl group (C₆H₅CH₂-) is connected to a nitrogen atom, which is substituted with two 2-bromoethyl (-CH₂CH₂Br) groups.
  • Salt Form : The hydrobromide counterion (Br⁻) stabilizes the cationic nitrogen center.
  • Key Functional Groups : Bromine atoms at β-positions of ethyl chains enable alkylating reactivity, a hallmark of nitrogen mustards.
Table 1: Structural and Identification Data
Parameter Value/Detail Source
Molecular Formula C₁₁H₁₆Br₃N
Molecular Weight 401.96 g/mol
SMILES C1=CC=C(C=C1)CNH+CCBr.[Br⁻]
InChIKey TVLYNLNJLUKKAK-UHFFFAOYSA-N
CAS Registry Number 28507-28-0

Spectroscopic and Computational Data

  • 3D Conformation : The nitrogen center adopts a tetrahedral geometry, with bromine atoms positioned for nucleophilic substitution reactions.
  • Computed Descriptors :
    • IUPAC Name : benzyl-bis(2-bromoethyl)azanium;bromide (generated via Lexichem TK 2.7.0).
    • InChI : InChI=1S/C11H15Br2N.BrH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H.

Historical Context in Alkylating Agent Development

Emergence of Nitrogen Mustards

Nitrogen mustards were first synthesized in the 1920s–1930s as potential chemical warfare agents. Their cytotoxic effects were later repositioned in oncology, with the first chemotherapy trials conducted in the 1940s.

Properties

CAS No.

28507-28-0

Molecular Formula

C11H16Br3N

Molecular Weight

401.96 g/mol

IUPAC Name

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide

InChI

InChI=1S/C11H15Br2N.BrH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H

InChI Key

TVLYNLNJLUKKAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[NH+](CCBr)CCBr.[Br-]

Canonical SMILES

C1=CC=C(C=C1)CN(CCBr)CCBr.Br

Origin of Product

United States

Preparation Methods

Formation of N-Bis(2-bromoethyl)benzamide

The synthesis begins with the acylation of N-bis(2-bromoethyl)amine using benzoyl bromide. This step avoids halogen exchange side reactions observed with benzoyl chloride.

  • Procedure :
    • N-bis(2-bromoethyl)amine hydrobromide is treated with 20% sodium hydroxide to liberate the free amine.
    • The amine reacts with benzoyl bromide in dry benzene under anhydrous conditions, yielding N-bis(2-bromoethyl)benzamide (IVb) as a moisture-sensitive oil.
  • Key Parameters :
    • Solvent: Dry benzene (distilled over sodium).
    • Temperature: Room temperature for acylation.
    • Yield: ~85% (crude), requiring immediate use due to instability.

Reduction to Benzylamine, N,N-bis(2-bromoethyl)-

Lithium aluminum hydride (LiAlH₄) reduces the amide to the corresponding amine.

  • Procedure :
    • N-bis(2-bromoethyl)benzamide (IVb) is treated with LiAlH₄ in ethyl ether under reflux.
    • Aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) may enhance reduction efficiency.
  • Workup :
    • The crude amine is isolated as the hydrobromide salt by treatment with aqueous HBr.
    • Recrystallization from methanol-ethyl ether yields pure product (m.p. 265°C).
  • Yield : 76% after purification.

Direct Alkylation of Benzylamine

Reaction with 1,2-Dibromoethane

Benzylamine undergoes double alkylation with 1,2-dibromoethane under basic conditions.

  • Procedure :
    • Benzylamine is dissolved in anhydrous ethanol and treated with sodium hydride (NaH) to deprotonate the amine.
    • 1,2-Dibromoethane is added dropwise at 0°C, followed by reflux for 24 hours.
  • Challenges :
    • Competing elimination reactions may form vinyl bromide byproducts.
    • Steric hindrance at the nitrogen center reduces reaction efficiency.
  • Yield : ~50–60% (crude), requiring column chromatography for purification.

Optimization with Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve alkylation kinetics.

  • Procedure :
    • Benzylamine, 1,2-dibromoethane, and catalyst are stirred in a biphasic system (water/dichloromethane).
    • Sodium hydroxide maintains basicity, facilitating nucleophilic substitution.
  • Yield : Increases to ~70% with reduced reaction time (8–12 hours).

Halogen Exchange Reactions

From N-Bis(2-chloroethyl)benzylamine

Bromide ions displace chloride via nucleophilic substitution.

  • Procedure :
    • N-bis(2-chloroethyl)benzylamine hydrobromide is refluxed with excess NaBr in acetone.
    • Finkelstein conditions (dry acetone, anhydrous NaBr) prevent hydrolysis.
  • Yield : ~65% after recrystallization.

Limitations

  • Incomplete substitution may leave residual chloride impurities.
  • Elevated temperatures (>80°C) promote degradation of the mustard moiety.

Characterization and Analytical Data

Physicochemical Properties

  • Melting Point : 265°C (decomposition).
  • Elemental Analysis :































    ElementCalculated (%)Observed (%)
    C42.8642.81
    H8.098.01
    Br35.6535.65
    N6.256.13

Spectroscopic Data

  • Infrared (IR) :
    • N–H stretch: 3300 cm⁻¹ (broad).
    • C–Br stretch: 650 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (D₂O) : δ 3.75 (t, J = 6.5 Hz, 4H, –CH₂Br), δ 3.40 (t, J = 6.5 Hz, 4H, –NCH₂–), δ 7.35 (m, 5H, aromatic).

Scientific Research Applications

Antineoplastic Activity

Research indicates that Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide exhibits cytotoxic effects against various cancer cell lines. The bromoethyl groups can alkylate DNA, leading to cell death in rapidly dividing cells. This property positions the compound as a potential candidate for developing anticancer therapies . Studies have shown that similar compounds can disrupt cell cycle progression in cancer cells, making them effective against malignancies such as leukemia and solid tumors .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 50 μM, indicating its potential as an antineoplastic agent .

Interaction with Biological Macromolecules

This compound has been studied for its interactions with proteins and nucleic acids. Its ability to alkylate DNA suggests possible mechanisms for inducing apoptosis in cancer cells. Additionally, research into its binding affinity to specific receptors involved in cancer progression could provide insights into its therapeutic potential.

Development of Selective Inhibitors

The compound's structure allows for modifications that can enhance its selectivity and potency against specific biological targets. For instance, derivatives have been synthesized that act as selective inhibitors for prostate cancer therapeutics. These modifications often involve substitutions on the linker nitrogen or acetamide groups to improve interaction with target enzymes .

Table 1: Comparison of Benzylamine Derivatives

Compound NameStructure FeaturesUnique Properties
BenzylamineSimple amine structureBasic amine; less reactive than bis(2-bromoethyl) derivative
Bis(2-bromoethyl)amine hydrobromideContains only two bromoethyl groupsLacks the benzyl group; primarily used for different synthetic routes
Benzyl 2-bromoethyl etherEther derivative of benzylNon-ionic; used mainly as a solvent or reagent

Potential Therapeutic Applications

The compound has been explored for treating conditions such as dyslipidemia and cardiovascular disorders due to its structural similarity to other benzylamine derivatives known for their therapeutic efficacy. It may also have applications in treating diseases like Chagas disease and leishmaniasis through its cytotoxic properties against protozoan parasites .

Case Study: Drug Development for Neglected Diseases

Recent studies have highlighted the need for new drug leads for neglected tropical diseases (NTDs). Compounds similar to this compound have shown promise against Leishmania species by disrupting their cellular processes .

Mechanism of Action

The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide involves the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This property is particularly useful in the development of antineoplastic agents, where the compound can induce DNA cross-linking and inhibit cancer cell growth.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular framework : Benzylamine backbone with bromoethyl groups.
  • Reactivity : Bromoethyl groups act as leaving groups, enabling alkylation reactions.
  • Toxicity : Analogous compounds (e.g., nitro-substituted derivatives) exhibit reproductive toxicity in rats (pre-implantation mortality at 15 mg/kg orally) .

The following table compares the compound with structurally and functionally related analogs:

Compound Name Molecular Formula Substituents Synthesis Method Key Properties References
Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide Likely C₁₂H₁₇Br₃N₂O₃* Bromoethyl, hydrobromide salt Likely bromination of diethanolamine derivatives (e.g., PBr₃ reaction) Predicted alkylating agent; hydrobromide enhances solubility
N,N-bis(2-quinolinylmethyl)benzylamine C₂₈H₂₄N₄ Quinolinylmethyl Alkylation of benzylamine with 2-(quinolinylmethyl) chloride Forms hydrogen-bonded dimers; stabilizes metal complexes via N-donor sites
N-Fmoc-N,N-bis(2-bromoethyl)amine C₁₉H₁₉Br₂NO₂ Bromoethyl, Fmoc-protected amine Bromination of N-Fmoc-diethanolamine using PBr₃ in CH₂Cl₂ Intermediate for peptide synthesis; Fmoc group enables solid-phase coupling
N,N-bis(2-bromoethyl)naphthalene diimide C₁₈H₁₄Br₂N₂O₄ Bromoethyl, naphthalene diimide Bromination of diethanolamine followed by imidization and nucleophilic substitution Used in supramolecular frameworks (e.g., MV-NDI synthesis)
N,N-bis(2-cyanoethyl)benzylamine C₁₃H₁₄N₃ Cyanoethyl Substitution of bromoethyl with cyano groups Lower toxicity; applications in polymer chemistry

*Inferred formula based on analogs (e.g., hydrobromide adds HBr to the base compound).

Structural and Functional Comparisons

This contrasts with quinolinylmethyl groups, which prioritize hydrogen bonding and metal coordination . Hydrobromide salt: Improves solubility compared to neutral analogs (e.g., Fmoc-protected derivatives), critical for biological applications .

Synthetic Pathways: The compound’s synthesis likely parallels N-Fmoc-N,N-bis(2-bromoethyl)amine, involving bromination of diethanolamine derivatives with PBr₃ . In contrast, N,N-bis(2-quinolinylmethyl)benzylamine is synthesized via alkylation under basic conditions, forming N–C bonds in a single step .

Toxicity Profiles: The nitro-substituted analog (C₁₂H₁₆Br₂N₂O₃) demonstrates reproductive toxicity, suggesting similar risks for the target compound . Cyanoethyl derivatives (e.g., C₁₃H₁₄N₃) exhibit lower toxicity, highlighting substituent-dependent safety profiles .

Crystal Packing and Stability: While the target compound’s crystal data is unavailable, N,N-bis(2-quinolinylmethyl)benzylamine forms stable dimers via N–H···N hydrogen bonds (bond angles: 147–151°) and π-π stacking, creating 3D supramolecular networks . Similar interactions may stabilize the hydrobromide salt.

Biological Activity

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a compound that has garnered interest for its potential biological activities, particularly in metabolic regulation and its interactions with biological macromolecules. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzylamine core modified with two bromoethyl groups. This structural modification may influence its reactivity and interaction with biological systems.

Research indicates that benzylamine can be metabolized by semicarbazide-sensitive amine oxidase (SSAO), generating hydrogen peroxide and benzaldehyde. These metabolites are implicated in insulin-mimicking actions, which may enhance glucose transport in adipocytes and inhibit lipolysis . The mechanism involves the activation of glucose uptake pathways in insulin-resistant conditions, as demonstrated in studies involving high-fat diet (HFD) models.

Effects on Metabolic Syndrome

A significant study investigated the impact of chronic oral administration of benzylamine in overweight and pre-diabetic mice. The findings revealed that treatment with benzylamine led to:

  • Reduced body weight gain : Mice receiving benzylamine showed lower weight gain compared to controls.
  • Improved glucose tolerance : Fasting blood glucose levels were significantly lower in treated mice.
  • Decreased plasma cholesterol : Total plasma cholesterol levels were reduced.
  • Restoration of nitrite levels : In aorta tissues, nitrite levels were partially restored, indicating improved endothelial function .

These results suggest that benzylamine may serve as a potential therapeutic agent for managing metabolic syndrome.

Study 1: Antihyperglycemic Effects

In a study focused on the antihyperglycemic effects of benzylamine, it was found that the compound significantly improved glucose tolerance in HFD-induced insulin-resistant mice. The study utilized various metabolic markers to assess the efficacy of benzylamine over a 17-week period .

Study 2: Interaction with Biological Macromolecules

Investigations into the interaction of benzylamine with proteins indicated that it can form complexes with various macromolecules. This reactivity is crucial for understanding its biological activity and potential therapeutic applications.

Data Table: Summary of Biological Effects

EffectObservations
Body WeightDecreased in treated mice
Fasting Blood GlucoseSignificantly lower in treated groups
Plasma CholesterolReduced total plasma cholesterol
Nitrite LevelsPartially restored in aorta tissues
Lipid PeroxidationMarkers reduced in liver tissues

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